(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-(diethylsulfamoyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

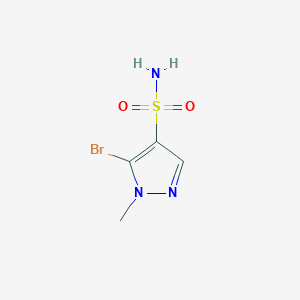

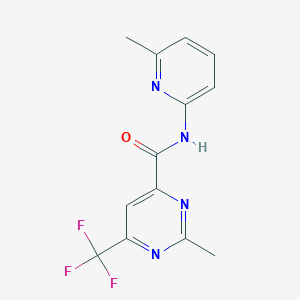

“(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-(diethylsulfamoyl)benzoate” is a versatile chemical compound used in scientific research. Its unique structure allows it to be employed in various applications, such as drug discovery, organic synthesis, and material science, due to its potential as a building block for novel compounds with diverse properties .

Molecular Structure Analysis

The molecular formula of the compound is C19H20N4O5S . The structure of this compound is likely to be complex due to the presence of multiple functional groups, including the benzotriazinyl and diethylsulfamoyl groups .Aplicaciones Científicas De Investigación

Synthetic Approaches and Biological Activities

- The synthesis and biological evaluation of 2-(4'-diethylsulfonamide phenyl)-4-substituted aminomethyl- 1,3,4-oxadiazolin-5-thiones, involving compounds with similar functional groups, indicate potential biological activity. These compounds were synthesized through several steps, starting from 4-(chlorosulfonyl) benzoic acid, highlighting the importance of such moieties in creating biologically active compounds (Havaldar & Khatri, 2006).

Antitumor Applications

- Research on 3-amino-1,2,4-benzotriazine 1,4-dioxide (a compound with a similar benzotriazine structure) has revealed its promise as an antitumor agent that undergoes bioreductive activation and selectively targets oxygen-deficient cells, potentially via DNA cleavage mechanisms (Daniels & Gates, 1996). Further studies elucidate the oxidizing species generation after one-electron reduction of benzotriazine 1,4-dioxide derivatives, contributing to their antitumor efficacy (Anderson et al., 2003).

Photo-luminescent Properties

- The synthesis and characterization of 1,3,4-oxadiazole derivatives, incorporating elements similar to the query compound, have been reported for their mesomorphic behavior and photo-luminescent properties, which find applications in materials science, particularly in the development of new mesogens with wide mesomorphic temperature ranges and potential use in display technologies (Han et al., 2010).

Environmental Persistence and Toxicity

- The environmental dynamics of azinphosmethyl, which shares a similar benzotriazine core, were studied to understand its behavior in agricultural settings, including its persistence in canopy, soil, and runoff, offering insights into the environmental fate of such compounds (Granovsky et al., 1996).

Direcciones Futuras

Compounds with imidazole and benzimidazole rings are widely used and investigated by the pharmaceutical industry, as they are important in the discovery and design of new drug molecules . The unique structure of “(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-(diethylsulfamoyl)benzoate” suggests that it could be a valuable compound for future research in drug discovery and other scientific fields.

Propiedades

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-(diethylsulfamoyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O5S/c1-3-22(4-2)29(26,27)15-11-9-14(10-12-15)19(25)28-13-23-18(24)16-7-5-6-8-17(16)20-21-23/h5-12H,3-4,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAKLSROLGXRCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-6-(2-methylphenyl)-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(2-chloro-4-methylphenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2829819.png)

![1-(4-methoxyphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2829820.png)

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2829823.png)

![3-benzyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2829830.png)

![N-(4-chlorophenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2829833.png)

![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2829835.png)